

Spectroscopic Profile of Morphin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholin-2-ylmethanol*

Cat. No.: *B1335951*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **morpholin-2-ylmethanol** (CAS No: 103003-01-6), a valuable building block in medicinal chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for these analytical techniques.

Molecular Structure and Properties

Morpholin-2-ylmethanol possesses a morpholine ring substituted with a hydroxymethyl group at the 2-position. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile scaffold in the design of bioactive molecules.

Molecular Formula: C₅H₁₁NO₂[\[1\]](#)

Molecular Weight: 117.15 g/mol [\[1\]](#)

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for **morpholin-2-ylmethanol**. This data is based on the analysis of the parent morpholine structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	2H	-OCH ₂ - (morpholine ring)
~ 3.6 - 3.8	m	1H	-CH(CH ₂ OH)-
~ 3.5	dd	2H	-CH ₂ OH
~ 2.7 - 3.0	m	4H	-NCH ₂ - (morpholine ring)
~ 2.5	br s	2H	-NH and -OH

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~ 70 - 75	-OCH ₂ - (morpholine ring)
~ 65 - 70	-CH(CH ₂ OH)-
~ 60 - 65	-CH ₂ OH
~ 45 - 50	-NCH ₂ - (morpholine ring)

Infrared (IR) Spectroscopy

FT-IR Spectrum (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (secondary amine)
2960 - 2850	Medium-Strong	C-H stretch (aliphatic)
1450 - 1470	Medium	C-H bend (alkane)
1260 - 1050	Strong	C-O stretch (ether and alcohol) [2]
1120 - 1080	Strong	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

GC-MS (Electron Ionization) Spectrum (Predicted)

m/z	Relative Intensity	Assignment
117	Moderate	[M] ⁺ (Molecular Ion)
86	High	[M - CH ₂ OH] ⁺
57	High	[C ₃ H ₇ N] ⁺
42	Medium	[C ₂ H ₄ N] ⁺
31	High	[CH ₂ OH] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **morpholin-2-ylmethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz)
- NMR tubes (5 mm)
- **Morpholin-2-ylmethanol** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **morpholin-2-ylmethanol** in 0.6-0.7 mL of CDCl_3 containing 0.03% TMS in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Typical parameters: pulse angle of 90°, spectral width of 15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

- Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm for both ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **Morpholin-2-ylmethanol** sample
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the **morpholin-2-ylmethanol** sample onto the center of the ATR crystal.
- Acquisition:

- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the FT-IR spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum.
 - Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- GC-MS system equipped with an electron ionization (EI) source
- Capillary GC column (e.g., HP-5ms)
- Helium carrier gas
- **Morpholin-2-ylmethanol** sample
- Solvent for dilution (e.g., methanol or dichloromethane)
- Microsyringe

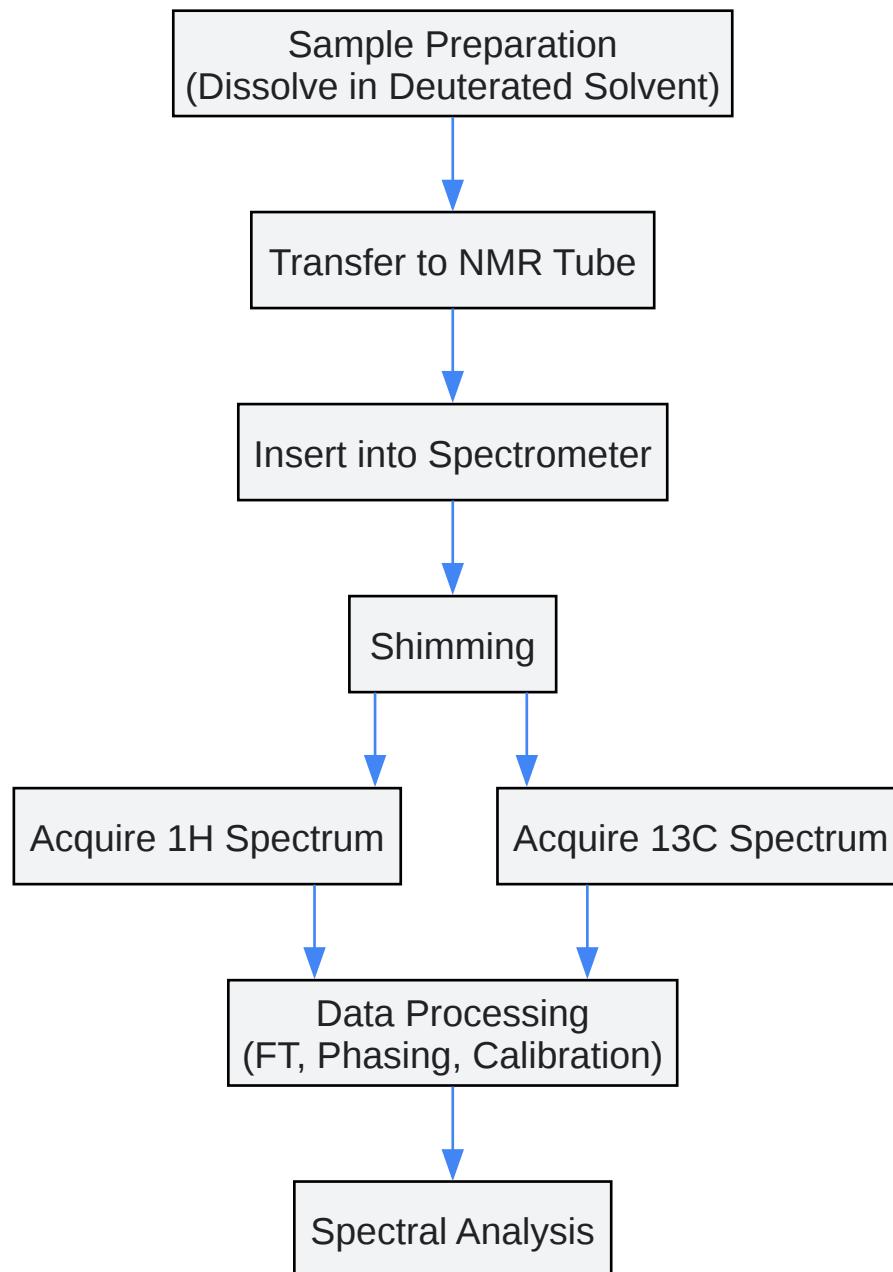
Procedure:

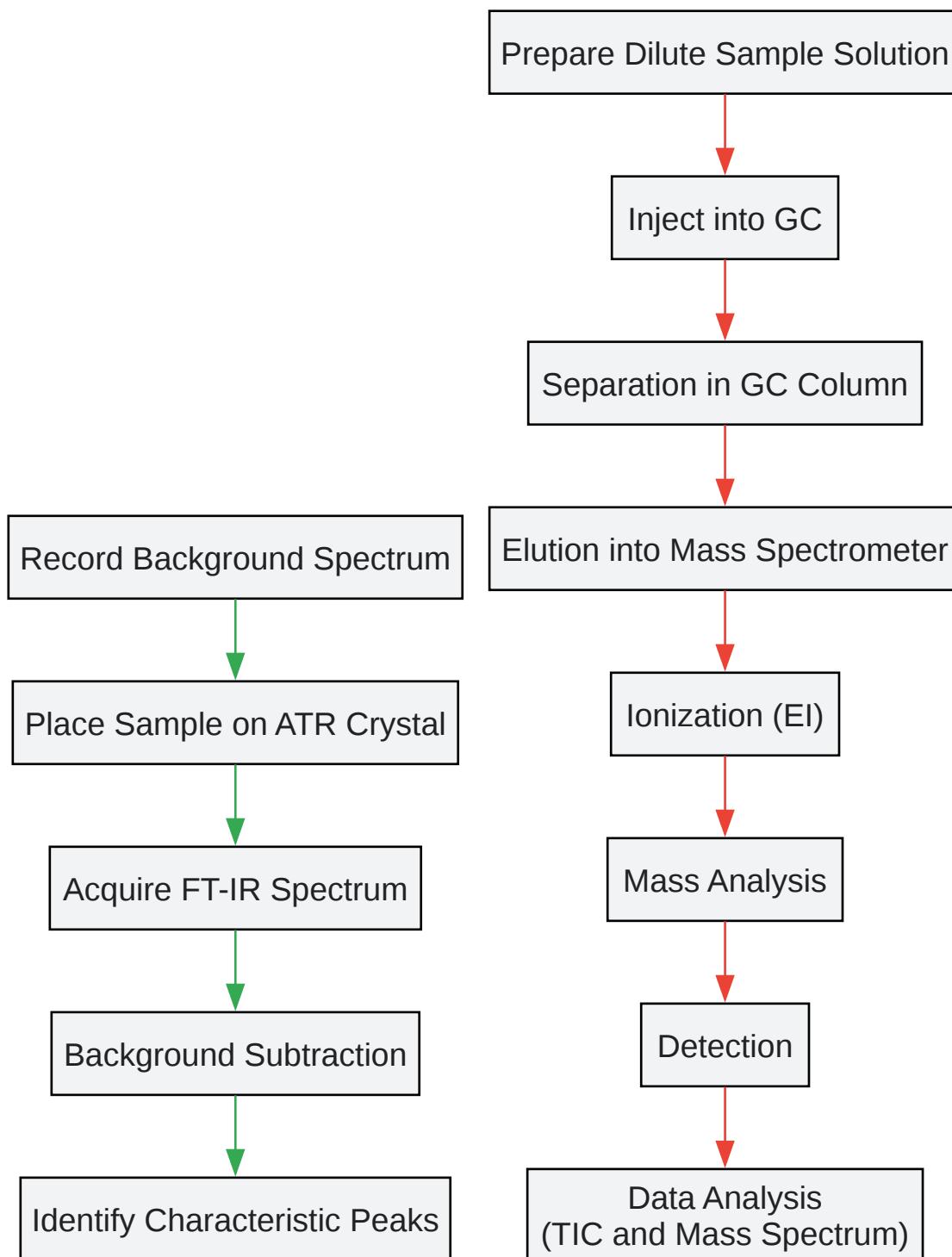
- Sample Preparation: Prepare a dilute solution of **morpholin-2-ylmethanol** (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC Method:
 - Set the injector temperature (e.g., 250 °C).

- Set the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
- Set the helium flow rate (e.g., 1 mL/min).
- MS Method:
 - Set the ion source temperature (e.g., 230 °C).
 - Set the electron energy to 70 eV.
 - Set the mass scan range (e.g., m/z 30-300).
- Injection and Acquisition: Inject 1 μ L of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization and detection.
- Data Analysis:
 - Identify the peak corresponding to **morpholin-2-ylmethanol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



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